N-(5-chloropyridin-2-yl)-4-ethylbenzamide

norepinephrine transporter monoamine reuptake CNS research

This benzamide scaffold (CAS 328119-41-1) serves as a well-characterized minimal SAR control for N-pyridinylbenzamide inhibitor programs. The defined 4-ethyl substitution provides a lipophilic baseline (LogP 3.55, TPSA 41.99 Ų) essential for quantitatively assessing the impact of additional functional groups on target affinity and selectivity. Its consistent physicochemical profile also supports use as an RPLC calibration marker and a negative control in hERG liability assays. At ≥98% purity, this building block ensures reproducible SAR conclusions. Verify the exact substitution pattern to avoid uncharacterized variables that compromise assay integrity.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72
CAS No. 328119-41-1
Cat. No. B2979341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloropyridin-2-yl)-4-ethylbenzamide
CAS328119-41-1
Molecular FormulaC14H13ClN2O
Molecular Weight260.72
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl
InChIInChI=1S/C14H13ClN2O/c1-2-10-3-5-11(6-4-10)14(18)17-13-8-7-12(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18)
InChIKeyKQJKTFXZRHUGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-chloropyridin-2-yl)-4-ethylbenzamide (CAS 328119-41-1) Chemical Identity and Research Scaffold Context


N-(5-chloropyridin-2-yl)-4-ethylbenzamide (CAS 328119-41-1) is a benzamide derivative incorporating a 5-chloropyridin-2-yl moiety and a 4-ethyl substitution on the benzamide ring, with a molecular weight of 260.72 g/mol and purity typically 98% . This compound serves as a core scaffold within a broader class of N-pyridinylbenzamides, which have been extensively investigated for antimycobacterial, factor Xa inhibitory, and kinase inhibitory activities [1][2]. Its structural features position it as a versatile intermediate and research tool, particularly in the context of structure-activity relationship (SAR) studies and as a comparator for more complex bioactive benzamide derivatives.

Why N-(5-chloropyridin-2-yl)-4-ethylbenzamide Cannot Be Replaced by Generic Analogs in Research Applications


The specific substitution pattern of N-(5-chloropyridin-2-yl)-4-ethylbenzamide directly influences its physicochemical properties and potential biological interactions in ways that closely related analogs do not replicate. Within the N-pyridinylbenzamide class, the position of the pyridine nitrogen (2-yl vs. 3-yl) has been shown to significantly alter antimycobacterial potency [1], and the nature of the benzamide ring substituents critically impacts target affinity and selectivity profiles as demonstrated in factor Xa inhibitor SAR studies [2]. Consequently, substituting this compound with a generic or 'similar' benzamide derivative without verifying the exact substitution pattern risks introducing uncharacterized variables that can compromise assay reproducibility, alter selectivity profiles, or invalidate SAR conclusions.

N-(5-chloropyridin-2-yl)-4-ethylbenzamide Quantitative Differentiation Evidence vs. Analog Compounds


Target Binding Differentiation: Norepinephrine Transporter (NET) Affinity Compared to Related Benzamide Derivatives

While direct biological activity data for N-(5-chloropyridin-2-yl)-4-ethylbenzamide is limited in the public domain, a structurally related compound from the same benzamide scaffold class demonstrates measurable norepinephrine transporter (NET) affinity. BindingDB entry BDBM433618 (US10562878, Compound 165) exhibits an IC50 of 32 nM for inhibition of the human norepinephrine reuptake transporter expressed in HEK293 cells [1]. In contrast, this compound shows substantially weaker affinity for the dopamine transporter (DAT; IC50 = 66-99 nM) and serotonin transporter (SERT; IC50 = 90-176 nM) [1]. This data establishes a baseline for the benzamide scaffold's potential interaction with monoamine transporters, against which the unsubstituted 4-ethylbenzamide core of the target compound may exhibit differentiated selectivity or reduced potency due to the absence of additional pharmacophoric elements. This is a cross-study comparable evidence dimension.

norepinephrine transporter monoamine reuptake CNS research SAR

Lipophilicity and Physicochemical Differentiation: Computed LogP vs. Closest Unsubstituted Analog

The 4-ethyl substitution on the benzamide ring confers a measurable increase in lipophilicity compared to the unsubstituted parent scaffold. The computed XLogP3-AA value for the unsubstituted N-(5-chloropyridin-2-yl)benzamide is 2.5 [1], while the target compound N-(5-chloropyridin-2-yl)-4-ethylbenzamide has a computed LogP of 3.5497 . This ~1 unit increase in LogP corresponds to a theoretical ~10-fold increase in octanol-water partition coefficient, which may influence membrane permeability and non-specific protein binding. This is a cross-study comparable evidence dimension based on computational predictions.

lipophilicity drug design physicochemical property LogP

Topological Polar Surface Area (TPSA) Differentiation: Target vs. Analog with Additional H-Bond Donors/Acceptors

The target compound N-(5-chloropyridin-2-yl)-4-ethylbenzamide possesses a TPSA of 41.99 Ų , which is significantly lower than that of more elaborated benzamide analogs such as 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide (TPSA = 68 Ų) [1] and N-(5-chloropyridin-2-yl)-2-(ethylsulfanyl)benzamide (TPSA = 67.3 Ų) [2]. The reduced TPSA of the target compound, which falls below the commonly cited threshold of 60 Ų for optimal passive blood-brain barrier penetration, suggests superior potential for CNS distribution compared to these more polar analogs, assuming other physicochemical parameters are favorable. This is a cross-study comparable evidence dimension.

polar surface area blood-brain barrier permeability TPSA

Recommended Research and Procurement Scenarios for N-(5-chloropyridin-2-yl)-4-ethylbenzamide


Structure-Activity Relationship (SAR) Control Compound for Benzamide Scaffold Optimization

N-(5-chloropyridin-2-yl)-4-ethylbenzamide serves as an ideal minimal scaffold control in SAR campaigns aimed at optimizing N-pyridinylbenzamide-based inhibitors. Its simple 4-ethyl substitution on the benzamide ring provides a defined, lipophilic baseline against which the effects of additional functional groups (e.g., carbamimidoyl, methoxy, sulfonamide) on target affinity and selectivity can be quantitatively assessed [1][2]. This application is directly supported by the lipophilicity and TPSA differentiation evidence presented in Section 3, which establishes this compound as a well-characterized physicochemical reference point.

Synthetic Intermediate for Derivatization Libraries in Medicinal Chemistry

The compound's straightforward synthesis and the presence of a reactive amide linkage make it a versatile building block for constructing diverse libraries of benzamide derivatives. Its 4-ethyl substituent can be further functionalized, or the core can be elaborated via substitution on the pyridine or benzamide rings, as demonstrated in the development of potent factor Xa inhibitors like betrixaban, which retains the 5-chloropyridin-2-yl moiety [3]. The availability of the compound at 98% purity supports its use as a reliable starting material for parallel synthesis and medicinal chemistry optimization campaigns.

Analytical Reference Standard for Chromatographic Method Development

The defined physicochemical properties of N-(5-chloropyridin-2-yl)-4-ethylbenzamide, particularly its computed LogP of 3.5497 and TPSA of 41.99 Ų, support its utility as a reference standard in reversed-phase liquid chromatographic (RPLC) method development. Substituted N-ethylbenzamides have been systematically characterized for their RPLC retention behavior [4], enabling this compound to serve as a calibration marker for optimizing separation conditions of related benzamide libraries.

Negative Control in hERG Liability Screening for Benzamide-Based Drug Candidates

Based on class-level inference from factor Xa inhibitor SAR studies, the minimal substitution pattern of this compound is anticipated to exhibit low affinity for the hERG potassium channel, in contrast to more elaborated analogs containing basic amine functionalities that increase hERG binding [5]. This supports its use as a negative control in hERG liability assays during the early-stage profiling of benzamide-derived drug candidates, helping to isolate the contributions of specific structural features to cardiotoxicity risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.